molecular formula C17H13BrN2O B11080377 (5Z)-5-(3-bromobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(3-bromobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11080377
M. Wt: 341.2 g/mol
InChI Key: YGWKFRSRCGAVTN-GDNBJRDFSA-N
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Description

4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE is a synthetic compound known for its diverse pharmacological properties It belongs to the class of imidazole derivatives, which are known for their wide range of biological activities

Preparation Methods

The synthesis of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves several steps. One common method includes the condensation of 3-bromobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired imidazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to the accumulation of neurotransmitters, resulting in enhanced neural transmission. Additionally, the compound can interact with cellular receptors, modulating various signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE can be compared with other imidazole derivatives, such as:

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound also exhibits significant biological activities, including antimicrobial and antifungal properties.

    1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Known for its antitubercular activity.

The uniqueness of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

(4Z)-4-[(3-bromophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-5-one

InChI

InChI=1S/C17H13BrN2O/c1-11-5-7-13(8-6-11)16-19-15(17(21)20-16)10-12-3-2-4-14(18)9-12/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

YGWKFRSRCGAVTN-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)N2

Origin of Product

United States

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